tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate is a synthetic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which allows it to participate in a variety of chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate typically involves a multi-step process:
Synthesis of Intermediate Compounds: : The first step involves preparing intermediate compounds that will eventually form the final product. This may include the synthesis of the 4-oxothieno[3,2-d][1,2,3]triazine core, which is then functionalized with piperidine groups.
Coupling Reactions: : The intermediate compounds are then coupled using appropriate reagents and conditions to form the desired product. This may involve the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Purification: : The final product is purified using techniques such as column chromatography or recrystallization to ensure the desired purity and yield.
Industrial Production Methods
For large-scale industrial production, optimized synthetic routes and reaction conditions are employed to maximize yield and minimize costs. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate can undergo a variety of chemical reactions:
Oxidation: : This compound can be oxidized under appropriate conditions, potentially leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be used to modify specific functional groups within the compound.
Common Reagents and Conditions
The following reagents and conditions are commonly used in reactions involving this compound:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Catalysts: : Transition metal catalysts such as palladium, platinum
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions, protein-ligand binding, and cellular signaling pathways. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. It may be studied for its efficacy in treating specific diseases or conditions, as well as its pharmacokinetics and toxicity profiles.
Industry
Industrially, this compound can be used in the development of new materials, coatings, and polymers. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability profiles.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular functions or signaling pathways. Detailed studies are required to fully elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
When compared with other similar compounds, tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate stands out due to its unique structure and reactivity. Similar compounds include:
4-oxothieno[3,2-d][1,2,3]triazine derivatives: : These compounds share the core structure but differ in the attached functional groups.
Piperidine carboxylate compounds: : These compounds have similar piperidine-based structures but differ in the nature of their substituents.
Overall, this compound is a versatile and valuable compound with a wide range of applications in scientific research, medicine, and industry.
Properties
IUPAC Name |
tert-butyl 3-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-carbonyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S/c1-21(2,3)30-20(29)25-9-4-5-14(13-25)18(27)24-10-6-15(7-11-24)26-19(28)17-16(22-23-26)8-12-31-17/h8,12,14-15H,4-7,9-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLXAAXEVZEXFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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